6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid
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Overview
Description
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield oxo derivatives, while reduction of the oxido group would yield hydroxy derivatives .
Scientific Research Applications
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different biological activity.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
66959-28-2 |
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Molecular Formula |
C12H6N2O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
6-nitro-2-oxo-1H-benzo[cd]indole-5-carboxylic acid |
InChI |
InChI=1S/C12H6N2O5/c15-11-5-1-2-6(12(16)17)10-8(14(18)19)4-3-7(13-11)9(5)10/h1-4H,(H,13,15)(H,16,17) |
InChI Key |
DHCFXWRTVNXHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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